molecular formula C19H21NO4 B14852302 (2R)-2-[(Tert-butoxy)carbonylamino]-2-(2-phenylphenyl)acetic acid

(2R)-2-[(Tert-butoxy)carbonylamino]-2-(2-phenylphenyl)acetic acid

Cat. No.: B14852302
M. Wt: 327.4 g/mol
InChI Key: HENKJZIYGYEJEY-UHFFFAOYSA-N
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Description

(2S)-2-[(TERT-BUTOXY)CARBONYLAMINO]-2-(2-PHENYLPHENYL)ACETIC ACID is a chiral compound with significant applications in organic synthesis and pharmaceutical research. This compound is characterized by its complex structure, which includes a tert-butoxycarbonyl (Boc) protecting group, an amino group, and a biphenyl moiety. The presence of these functional groups makes it a versatile intermediate in the synthesis of various biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-[(TERT-BUTOXY)CARBONYLAMINO]-2-(2-PHENYLPHENYL)ACETIC ACID typically involves the following steps:

    Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine. This step ensures that the amino group does not participate in unwanted side reactions during subsequent steps.

    Formation of the Biphenyl Moiety: The biphenyl structure is introduced through a Suzuki coupling reaction, which involves the reaction of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst.

    Introduction of the Chiral Center: The chiral center is introduced through asymmetric synthesis, often using chiral auxiliaries or catalysts to ensure the desired stereochemistry.

    Final Deprotection: The Boc protecting group is removed under acidic conditions, typically using trifluoroacetic acid (TFA), to yield the final product.

Industrial Production Methods

In an industrial setting, the production of (2S)-2-[(TERT-BUTOXY)CARBONYLAMINO]-2-(2-PHENYLPHENYL)ACETIC ACID involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-[(TERT-BUTOXY)CARBONYLAMINO]-2-(2-PHENYLPHENYL)ACETIC ACID undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the compound into different derivatives with altered properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

(2S)-2-[(TERT-BUTOXY)CARBONYLAMINO]-2-(2-PHENYLPHENYL)ACETIC ACID has a wide range of applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It is a key intermediate in the development of drugs targeting various diseases, including cancer and neurological disorders.

    Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2S)-2-[(TERT-BUTOXY)CARBONYLAMINO]-2-(2-PHENYLPHENYL)ACETIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The biphenyl moiety allows for strong binding interactions, while the chiral center ensures selectivity. The compound can modulate biological pathways by inhibiting or activating target proteins, leading to desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    (2R)-2-[(TERT-BUTOXY)CARBONYLAMINO]-2-(2-PHENYLPHENYL)ACETIC ACID: The enantiomer of the compound, with similar properties but different stereochemistry.

    (2S)-2-AMINO-2-(2-PHENYLPHENYL)ACETIC ACID: A related compound without the Boc protecting group.

    (2S)-2-[(BENZYLOXY)CARBONYLAMINO]-2-(2-PHENYLPHENYL)ACETIC ACID: A similar compound with a different protecting group.

Uniqueness

(2S)-2-[(TERT-BUTOXY)CARBONYLAMINO]-2-(2-PHENYLPHENYL)ACETIC ACID is unique due to its combination of a chiral center, a biphenyl moiety, and a Boc protecting group. This combination provides versatility in synthetic applications and enhances its binding interactions in biological systems.

Properties

Molecular Formula

C19H21NO4

Molecular Weight

327.4 g/mol

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(2-phenylphenyl)acetic acid

InChI

InChI=1S/C19H21NO4/c1-19(2,3)24-18(23)20-16(17(21)22)15-12-8-7-11-14(15)13-9-5-4-6-10-13/h4-12,16H,1-3H3,(H,20,23)(H,21,22)

InChI Key

HENKJZIYGYEJEY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(C1=CC=CC=C1C2=CC=CC=C2)C(=O)O

Origin of Product

United States

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